Cas no 19005-93-7 (Indole-2-carbaldehyde)

Indole-2-carbaldehyde structure
Indole-2-carbaldehyde structure
商品名:Indole-2-carbaldehyde
CAS番号:19005-93-7
MF:C9H7NO
メガワット:145.1580
MDL:MFCD03001425
CID:51201
PubChem ID:96389

Indole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2-carbaldehyde
    • Indole-2-carboxaldehyde
    • 1-H-Indole-2-carbaxaldehyde
    • 1H-INDOLE-2-CARBOXALDEHYDE
    • 2-formyl-1H-indole
    • 2-Formylindole
    • 2-indolecarboxaldehyde
    • indole-2-aldehyde
    • indole-2-carbaldehyde
    • indolecarboxaldehyde
    • 1H-Indole-2-carboxaldehyde (9CI)
    • 1H-indole-2-carbaldehyde(SALTDATA: FREE)
    • Indole-2-carboxaldehyde 97%
    • 1H-Indolecarboxaldehyde
    • R5N9CD7DLM
    • SBNOTUDDIXOFSN-UHFFFAOYSA-N
    • Indolaldehyd
    • formyl indole
    • indole aldehyde
    • 2-indolealdehyde
    • 2-formyl indole
    • NSC71792
    • indol-2-carbaldehyde
    • 2-Hydroxymethylenindol
    • PubChem18050
    • Indole 2-carboxaldehyde
    • 1H-indole-2-carbaldehyd
    • AB12824
    • NSC 71792
    • AC-4322
    • Indole-2-carboxaldehyde, 97%
    • EN300-118077
    • BDBM50037781
    • AN-970/40920420
    • W-206402
    • CS-W016366
    • 457899-31-9
    • DTXSID50172468
    • NCIOpen2_000583
    • (E)-(2H-Indol-2-ylidene)methanol
    • 19005-93-7
    • I0852
    • 1H-Indole-2-carbaldehyde #
    • SCHEMBL98455
    • HY-W015650
    • FT-0660338
    • A16023
    • CHEMBL223708
    • AKOS000302910
    • BB 0219951
    • MFCD03001425
    • CF-0774
    • 457899-32-0
    • (Z)-(2H-Indol-2-ylidene)methanol
    • AM803433
    • SY042244
    • Z1203160203
    • SCHEMBL9936320
    • UNII-R5N9CD7DLM
    • NSC-71792
    • DB-022362
    • DTXCID9094959
    • Indole-2-carbaldehyde
    • MDL: MFCD03001425
    • インチ: 1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H
    • InChIKey: SBNOTUDDIXOFSN-UHFFFAOYSA-N
    • ほほえんだ: O=C([H])C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]

計算された属性

  • せいみつぶんしりょう: 145.052764g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 145.052764g/mol
  • 単一同位体質量: 145.052764g/mol
  • 水素結合トポロジー分子極性表面積: 32.9Ų
  • 重原子数: 11
  • 複雑さ: 158
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 7
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Yellow to Brown Solid
  • 密度みつど: 1.278
  • ゆうかいてん: 138.0 to 142.0 deg-C
  • ふってん: 339.1°C at 760 mmHg
  • フラッシュポイント: 166.8 oC
  • 屈折率: 1.729
  • ようかいど: Soluble in Methanol.
  • PSA: 32.86000
  • LogP: 1.98040
  • かんど: Air Sensitive

Indole-2-carbaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • セキュリティ用語:S26;S36
  • リスク用語:R36
  • 危険レベル:IRRITANT

Indole-2-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Indole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
JP490-5g
Indole-2-carbaldehyde
19005-93-7 97%
5g
¥678.0 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031173-250mg
Indole-2-carbaldehyde
19005-93-7 97%
250mg
¥25 2024-05-25
Chemenu
CM111081-5g
1H-indole-2-carbaldehyde
19005-93-7 95%+
5g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0852-5g
Indole-2-carbaldehyde
19005-93-7 97.0%(GC)
5g
¥4115.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024589-100g
1H-Indole-2-carbaldehyde
19005-93-7 98%
100g
¥6494 2023-04-15
eNovation Chemicals LLC
Y1126042-25g
1H-Indole-2-carbaldehyde
19005-93-7 95%
25g
$3100 2024-07-28
Enamine
EN300-118077-0.5g
1H-indole-2-carbaldehyde
19005-93-7 95%
0.5g
$46.0 2023-06-08
Chemenu
CM111081-25g
1H-indole-2-carbaldehyde
19005-93-7 95%+
25g
$505 2021-08-06
Enamine
EN300-118077-100.0g
1H-indole-2-carbaldehyde
19005-93-7 95%
100g
$1571.0 2023-06-08
Enamine
EN300-118077-0.25g
1H-indole-2-carbaldehyde
19005-93-7 95%
0.25g
$29.0 2023-06-08

Indole-2-carbaldehyde サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:19005-93-7)Indole-2-carbaldehyde
注文番号:A16023
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:04
価格 ($):496.0

Indole-2-carbaldehyde 関連文献

Indole-2-carbaldehydeに関する追加情報

Comprehensive Overview of Indole-2-carbaldehyde (CAS No. 19005-93-7): Properties, Applications, and Industry Insights

Indole-2-carbaldehyde (CAS No. 19005-93-7) is a versatile organic compound widely recognized for its role in pharmaceutical synthesis, agrochemical development, and material science. This aromatic aldehyde, featuring an indole core substituted at the 2-position with a formyl group, has garnered significant attention due to its unique reactivity and structural properties. Researchers and industry professionals frequently search for terms like "Indole-2-carbaldehyde synthesis", "CAS 19005-93-7 applications", and "indole derivatives in drug discovery", reflecting its multidisciplinary relevance.

The compound's molecular structure (C9H7NO) enables diverse chemical transformations, making it a valuable intermediate for constructing complex heterocycles. Recent studies highlight its utility in green chemistry initiatives, particularly in catalyst-free reactions and solvent-free conditions—topics trending in sustainable chemistry forums. Analytical techniques such as HPLC purification of indole aldehydes and NMR characterization of CAS 19005-93-7 remain high-priority search queries among quality control specialists.

In pharmaceutical contexts, Indole-2-carbaldehyde serves as a precursor for bioactive molecules targeting neurological and oncological pathways. The surge in searches for "indole-based kinase inhibitors" and "aldehyde-directed C-H activation" underscores its importance in modern medicinal chemistry. Notably, its derivatives exhibit potential in neuroprotective agent development—a hot topic aligned with growing interest in neurodegenerative disease research.

Material scientists value this compound for designing organic semiconductors and photoluminescent materials, with patent analyses showing increased innovation in indole-containing OLEDs. The compound's fluorescence properties prompt frequent investigations into "indole-2-carbaldehyde spectroscopic data" and "solvatochromism studies". Regulatory databases confirm its approval for use in fragrance compositions, addressing queries about IFRA compliance of indole derivatives.

From a commercial perspective, supply chain analytics reveal growing demand for high-purity CAS 19005-93-7 across North America and Asia-Pacific regions. Industry reports correlate this trend with expanded applications in crop protection chemicals and electronic material precursors. Technical discussions often focus on large-scale indole-2-carbaldehyde production methods and stability under various storage conditions—key concerns for bulk manufacturers.

Emerging research explores the compound's role in metal-organic frameworks (MOFs) and supramolecular chemistry, with particular interest in its hydrogen bonding capacity. These developments respond to academic searches for "indole aldehydes in crystal engineering" and "CAS 19005-93-7 coordination chemistry". The compound's chiral center at the 2-position also makes it relevant to asymmetric synthesis studies, a rapidly growing field in synthetic organic chemistry.

Quality specifications for Indole-2-carbaldehyde typically emphasize ≥98% purity by GC analysis, with specialized grades available for electrochemical applications and high-throughput screening. Recent advancements in continuous flow chemistry have optimized its preparation, addressing industrial needs for process intensification—a major trend in chemical manufacturing optimization. Safety data sheets highlight standard handling procedures comparable to other aromatic aldehydes, with proper ventilation and PPE being essential.

The compound's future prospects appear promising, particularly in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. These cutting-edge applications align with increasing searches for "indole-based bifunctional molecules" and "aldehyde handles for bioconjugation". As analytical techniques advance, studies utilizing cryo-EM and mass spectrometry imaging further expand its potential in chemical biology research.

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